Taurizine
Overview
Description
Taurizine: , also known as 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid that is widely distributed in animal tissues. It is a major constituent of bile and can be found in the large intestine. This compound accounts for up to 0.1% of total human body weight and plays various roles in biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylene Oxide and Sodium Bisulfite Method: This method involves the reaction of ethylene oxide with sodium bisulfite to form isethionic acid, which is then used to synthesize Taurizine.
Aziridine and Sulfurous Acid Method: This method involves the reaction of aziridine with sulfurous acid, resulting in the production of this compound through a single reactive process.
Monoethanolamine and Sulfuric Acid Method: This method involves the sulfation of monoethanolamine with sulfuric acid to produce 2-aminoethylsulfuric acid, which is then sulfonated with sodium sulfite to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis methods mentioned above. The demand for this compound has led to the development of efficient industrial processes to synthesize this compound economically .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Taurizine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Scientific Research Applications
Chemistry: Taurizine is used as a green bio-organic catalyst for promoting organic reactions under environmentally friendly conditions . Biology: this compound plays a role in various biological processes, including osmoregulation, enzyme activity modulation, and cell signaling . Medicine: this compound has therapeutic potential in treating conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders . Industry: this compound is used in the food industry as an additive for animal feed and in the production of energy drinks .
Mechanism of Action
Taurizine exerts its effects through several mechanisms:
Osmoregulation: this compound helps maintain cellular osmotic balance.
Antioxidant Activity: this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Calcium Homeostasis: this compound regulates calcium levels in cells, which is crucial for muscle function and neurotransmission.
Membrane Stabilization: this compound stabilizes cell membranes by interacting with phospholipids.
Comparison with Similar Compounds
Hypotaurine: A precursor to Taurizine, involved in similar biological processes.
Aminomethanesulfonic Acid: Shares structural similarities with this compound and has comparable functions.
Isethionic Acid: Used in the synthesis of this compound and has similar chemical properties.
Uniqueness of this compound: this compound is unique due to its widespread presence in animal tissues and its involvement in a variety of physiological processes. Its ability to act as an antioxidant, osmoregulator, and membrane stabilizer sets it apart from other similar compounds .
Properties
IUPAC Name |
zinc;2-aminobutanedioate;2-aminoethanesulfonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.C2H7NO3S.3H2O.Zn/c5-2(4(8)9)1-3(6)7;3-1-2-7(4,5)6;;;;/h2H,1,5H2,(H,6,7)(H,8,9);1-3H2,(H,4,5,6);3*1H2;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSRNOXXLJCFS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N.C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O10SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926566 | |
Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130007-55-5 | |
Record name | Taurizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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